7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one
Overview
Description
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one is a compound of interest in the field of chemistry and pharmaceuticals due to its structural uniqueness and potential applications. It belongs to the quinazolinone family, which has been explored for various biological activities.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves multi-step processes. For instance, Wang et al. (2015) described the synthesis of a similar compound, 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, through five steps including substitution, nitration, reduction, cyclization, and chlorination, achieving a total yield of 29.2% (Wang et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazolinone compounds can be elucidated using various spectroscopic methods. For example, the structure of 2-[2-hydroxy-3-methoxyphenyl]-3-[2-hydroxy-3-methoxybenzylamino]-1,2-dihydroquinazolin-4(3H)-one was confirmed using 1H-n.m.r. spectra and single crystal X-ray diffraction studies (Gudasi et al., 2006).
Chemical Reactions and Properties
Quinazolinone derivatives demonstrate diverse chemical properties, allowing for various chemical reactions. For instance, Cui et al. (2017) discussed the synthesis and evaluation of quinazolinone analogs as tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).
Physical Properties Analysis
The physical properties, including solubility, melting point, and stability, can be characterized through analytical techniques. These properties are crucial in determining the compound's suitability for various applications.
Chemical Properties Analysis
Quinazolinones exhibit a range of chemical properties due to their unique structure. These properties influence their reactivity and potential as intermediates in various chemical syntheses. For example, Dabiri et al. (2010) described the synthesis of triazolyl methoxy phenylquinazolines, showcasing the versatility of quinazolinones in chemical reactions (Dabiri et al., 2010).
Scientific Research Applications
Anticancer Activity : Compounds related to 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one have shown potential in cancer treatment. A study found that 6-(3-chloropropoxy)-4-(2-fluorophenylamino)-7-methoxyquinazoline effectively inhibits lung cancer cell proliferation (Cai et al., 2019). Another compound, 6,7-bis(1-aziridinyl)-5,8-quinazolinedione, demonstrated significant antitumoral effects on P388 leukemia, suggesting its potential in cancer therapy due to DNA damage (Renault et al., 1983).
Tubulin Polymerization Inhibition : Methoxy-substituted 3-formyl-2-phenylindoles, which are chemically related to the main compound, have been found to inhibit tubulin polymerization and disrupt microtubule assembly in human breast cancer cells. This suggests their potential use in targeted cancer therapy (Gastpar et al., 1998).
Synthesis of Pharmaceuticals : The compound has been used in synthesizing key intermediates for pharmaceuticals. For instance, it has been utilized in synthesizing an intermediate in brexpiprazole, a drug used for the treatment of schizophrenia and depression (Reddy et al., 2018).
Drug Synthesis Optimization : An improved method for synthesizing poziotinib from a derivative of 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one was developed to enhance yield and suitability for industrial production (Cai et al., 2015).
Physiological Effects on Mice : A study on 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, related to the compound of interest, found that they can increase locomotor activity in mice, indicating a potential physiological role in the brain (Nakagawa et al., 1996).
Pharmacological Properties : Schiff Base compounds related to quinazolines have been investigated for their corrosion inhibition properties on mild steel, indicating potential industrial applications (Khan et al., 2017).
Antibacterial Activity : Although a synthesized compound related to 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one showed no antibacterial activity against certain bacteria, this research contributes to the understanding of its pharmacological properties (Arrahman et al., 2016).
properties
IUPAC Name |
7-hydroxy-6-methoxy-3H-quinazolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-2-5-6(3-7(8)12)10-4-11-9(5)13/h2-4,12H,1H3,(H,10,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLRYPLSYOYNQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597261 | |
Record name | 7-Hydroxy-6-methoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one | |
CAS RN |
162012-72-8 | |
Record name | 7-Hydroxy-6-methoxy-3,4-dihydroquinazolin-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162012-72-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Hydroxy-6-methoxyquinazolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80597261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-METHOXY-7-HYDROXYQUINAZOLIN-4-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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